molecular formula C13H21N5 B11757405 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11757405
M. Wt: 247.34 g/mol
InChI Key: ZODZGXAQEYFZAG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the ethyl and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can lead to fully saturated pyrazole derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole rings and specific alkyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves:

  • Formation of Pyrazole Rings : The reaction of 1-ethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with formaldehyde under basic conditions leads to the formation of the methylene bridge connecting the two pyrazole rings. This process is akin to a Mannich-type reaction, which is crucial for constructing complex organic molecules like this one .
  • Optimization for Yield and Purity : Industrial production may employ continuous flow reactors to enhance yield and purity by providing better control over reaction parameters .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds related to pyrazoles have shown significant cell apoptosis and growth inhibition in various cancer cell lines, such as A549 (lung cancer) and others .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 5A54949.85Induces apoptosis
Compound 6A5490.07Induces autophagy
Compound 91A549Not specifiedInduces apoptosis

Enzyme Inhibition

The biological activity of (1-ethyl-1H-pyrazol-3-yl)methylamine may also extend to enzyme inhibition. Pyrazole derivatives have been assessed for their ability to inhibit alpha-amylase, an important enzyme in carbohydrate metabolism. Some derivatives exhibited significantly higher inhibition rates compared to standard inhibitors like acarbose .

Antifungal Activity

Emerging research indicates that certain pyrazole derivatives possess antifungal properties. For example, studies on related compounds have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

Case Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that specific structural modifications enhanced their efficacy, suggesting that (1-ethyl-1H-pyrazol-3-yl)methylamine could be optimized for improved anticancer effects .

Case Study 2: Enzyme Inhibition Analysis

In vitro studies have shown that compounds similar to (1-ethyl-1H-pyrazol-3-yl)methylamine exhibit notable inhibition of alpha-amylase activity. The presence of specific functional groups was correlated with increased enzyme inhibition potency, thereby highlighting the importance of molecular structure in determining biological activity .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

ZODZGXAQEYFZAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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